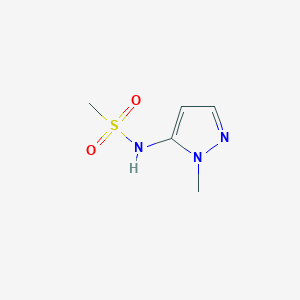
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate is an organic compound that belongs to the class of acrylates. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyano-substituted phenyl ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-2,6-dimethylphenylacetic acid and tert-butyl carbamate.
Formation of the Acrylate: The carboxylic acid group of 4-cyano-2,6-dimethylphenylacetic acid is first converted to an ester using methanol and a suitable catalyst, such as sulfuric acid.
Introduction of the Boc-Protected Amino Group: The ester is then reacted with tert-butyl carbamate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to introduce the Boc-protected amino group.
Formation of the Acrylate Moiety: The final step involves the formation of the acrylate moiety through a Knoevenagel condensation reaction with an appropriate aldehyde, such as formaldehyde, in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or other derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The cyano group and the acrylate moiety contribute to the compound’s reactivity and ability to form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)acrylate can be compared with other similar compounds, such as:
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)acrylate: This compound has a nitro group instead of a cyano group, which affects its reactivity and applications.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)acrylate: The presence of a methoxy group instead of a cyano group alters the compound’s electronic properties and reactivity.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)acrylate:
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable building block in organic synthesis and a useful intermediate in pharmaceutical development. The compound’s ability to undergo various chemical reactions and its interaction with specific molecular targets highlight its importance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C18H22N2O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
methyl (Z)-3-(4-cyano-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate |
InChI |
InChI=1S/C18H22N2O4/c1-11-7-13(10-19)8-12(2)14(11)9-15(16(21)23-6)20-17(22)24-18(3,4)5/h7-9H,1-6H3,(H,20,22)/b15-9- |
Clave InChI |
OBLUTYWFQWHZGN-DHDCSXOGSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)OC(C)(C)C)C)C#N |
SMILES canónico |
CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)OC(C)(C)C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)

![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)



